![molecular formula C16H12N4O B2810007 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole CAS No. 890641-79-9](/img/structure/B2810007.png)
5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole
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Overview
Description
The compound “5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole” is a complex organic molecule that contains several functional groups. These include a 1,2,3-triazole ring, a phenyl group, and an isoxazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The 1,2,3-triazole ring in the compound is a five-membered ring containing two nitrogen atoms and three carbon atoms . It is a heterocyclic compound and is often used in medicinal chemistry due to its stability and versatility . The phenyl group is a six-membered carbon ring, and the isoxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
The 1,2,3-triazole ring is known for its high chemical stability. It is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . The reactivity of the compound would also be influenced by the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the 1,2,3-triazole ring could confer high chemical stability .Scientific Research Applications
- Anticonvulsant Properties : Some 1,2,3-triazole derivatives exhibit anticonvulsant activity. Researchers have explored the potential of this compound as an antiepileptic agent .
- Anticancer Activity : Certain 1,2,3-triazole-based compounds, including those with a benzoxazole moiety, have demonstrated anticancer properties. Investigating the specific effects of this compound on cancer cells could be valuable .
- Antibiotics : The 1,2,3-triazole scaffold has been incorporated into antibiotics, such as cephalosporins and β-lactam antibiotics. Further studies could explore the antibacterial potential of this compound .
- Supramolecular Assemblies : Researchers have utilized 1,2,3-triazoles in the design of supramolecular assemblies. These structures play a crucial role in materials science, including drug delivery systems and sensors .
- Polymer Chemistry : Incorporating 1,2,3-triazole motifs into polymers can enhance their properties, such as solubility, stability, and mechanical strength. Investigating the polymerization of this compound could yield interesting results .
- Bioorthogonal Click Chemistry : The 1,2,3-triazole core is a key component in bioorthogonal click reactions. Researchers use it for site-specific labeling, protein modification, and imaging studies in chemical biology .
- Fluorescent Imaging Probes : Developing fluorescent probes based on 1,2,3-triazoles allows visualization of biological processes. Exploring the potential of this compound as an imaging agent could be valuable .
- Antiviral and Antitubercular Activities : Heterocycles containing the 1,2,3-triazole moiety have demonstrated antiviral and antitubercular properties. Investigating this compound’s effects against specific viruses and mycobacteria could be worthwhile .
- Antifungal Activity : Evaluating the antifungal potential of 1,2,3-triazoles, including this compound, against fungal strains like Candida albicans and Rhizopus oryzae could provide insights .
- Industrial Applications : The 1,2,3-triazole scaffold has relevance beyond academia, with potential applications in industry . Further research could explore its use in materials, catalysis, or other fields.
Drug Discovery and Medicinal Chemistry
Supramolecular Chemistry and Materials Science
Bioconjugation and Chemical Biology
Other Applications
Mechanism of Action
Target of Action
The primary target of 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole is tubulin , a protein that is crucial for cell division . Tubulin forms microtubules, which are essential for maintaining cell structure and facilitating cell division. Inhibiting tubulin polymerization can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Mode of Action
5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole interacts with its target, tubulin, by binding to the colchicine binding site . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, the cell cycle is arrested, leading to apoptosis, or programmed cell death .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle and apoptotic pathways . By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division. This disruption leads to cell cycle arrest at the G2/M phase . The inability to complete cell division triggers apoptosis, a process involving a series of biochemical events leading to characteristic cell changes and death .
Result of Action
The result of the compound’s action is the induction of apoptosis in cells, as evidenced by assays using acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . These assays reveal characteristic features of apoptosis, such as chromatin condensation and the externalization of phosphatidylserine, a signal for phagocytic cells to engulf the dying cell .
Action Environment
The action, efficacy, and stability of 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole can be influenced by various environmental factorsFor instance, the stability of the compound could be affected by storage conditions
properties
IUPAC Name |
5-(5-methyltriazol-1-yl)-3-phenyl-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-11-10-17-19-20(11)13-7-8-15-14(9-13)16(21-18-15)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLOUIXOHGJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole |
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